molecular formula C17H17N5O2 B2595011 1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide CAS No. 2034506-87-9

1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide

Cat. No. B2595011
CAS RN: 2034506-87-9
M. Wt: 323.356
InChI Key: NMFAGBPFVGVKEO-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods for synthesizing novel heterocyclic compounds that include the 1,2,4-oxadiazole and pyrazolopyrimidine derivatives, aiming to explore their potential hypertensive and anticancer activities, as well as their anti-5-lipoxygenase effects. Such compounds are synthesized through various chemical reactions, including condensation, cyclization, and annulation processes, demonstrating the versatility of the core structure in yielding a range of biologically relevant molecules (Kumar & Mashelker, 2007) (Rahmouni et al., 2016).

Biological Evaluation for Therapeutic Uses

The biological evaluation of these synthesized compounds for their anticancer and antimicrobial activities is a significant area of research. Studies have shown that certain derivatives exhibit cytotoxic properties against cancer cell lines and possess inhibitory effects against key enzymes involved in inflammatory processes. This highlights the potential of these molecules as leads for the development of new therapeutic agents (Rahmouni et al., 2016).

Molecular Structure and Interaction Studies

The molecular structures of these compounds have been elucidated using various spectroscopic methods and X-ray crystallography, providing insights into their chemical characteristics and potential mechanisms of action. For example, studies on hydrogen bonding within certain derivatives reveal intricate details about their molecular conformations and interactions, which could be crucial for their biological activities (Dobbin et al., 1993).

properties

IUPAC Name

1-methyl-2-oxo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-21-9-2-3-15(17(21)24)16(23)19-8-10-22-12-14(11-20-22)13-4-6-18-7-5-13/h2-7,9,11-12H,8,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFAGBPFVGVKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide

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